molecular formula C12H12F3NO B12272369 N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanecarboxamide

N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanecarboxamide

Cat. No.: B12272369
M. Wt: 243.22 g/mol
InChI Key: CDGGHNUXFSZYFS-UHFFFAOYSA-N
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Description

N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanecarboxamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanecarboxamide exerts its effects involves interactions with molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(trifluoromethyl)phenyl]methyl}cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H12F3NO

Molecular Weight

243.22 g/mol

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)10-3-1-2-8(6-10)7-16-11(17)9-4-5-9/h1-3,6,9H,4-5,7H2,(H,16,17)

InChI Key

CDGGHNUXFSZYFS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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